molecular formula C5H6FNO2S B2910539 3-Cyanocyclobutane-1-sulfonyl fluoride CAS No. 2260918-03-2

3-Cyanocyclobutane-1-sulfonyl fluoride

Cat. No.: B2910539
CAS No.: 2260918-03-2
M. Wt: 163.17
InChI Key: HJXNVZXEHMYEGJ-URHBZAFASA-N
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Description

Significance of Sulfonyl Fluorides in Contemporary Organic Synthesis and Chemical Biology

Sulfonyl fluorides (R-SO₂F) have garnered substantial attention as versatile reagents and functional groups in both organic synthesis and chemical biology. Their unique balance of stability and reactivity makes them particularly valuable. Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit considerable stability towards hydrolysis and are resistant to reduction. mdpi.com This stability allows them to be carried through multi-step syntheses and be present in molecules under physiological conditions. mdpi.com

In chemical biology, sulfonyl fluorides are recognized as privileged "warheads" for covalent inhibitors. rsc.org They can form stable covalent bonds with the nucleophilic side chains of various amino acid residues within proteins, including serine, threonine, lysine, tyrosine, and histidine. This broad targeting capability, extending beyond the commonly targeted cysteine, has expanded the scope of covalent drug discovery.

Furthermore, the development of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a next-generation set of click reactions, has cemented the importance of sulfonyl fluorides. researchgate.net SuFEx allows for the efficient and reliable formation of sulfonates, sulfamides, and other sulfur(VI)-containing linkages, with wide applications in drug discovery, materials science, and bioconjugation.

Strategic Importance of Cyclobutane (B1203170) Derivatives as Constrained Molecular Building Blocks

Cyclobutane rings are increasingly incorporated into drug candidates and complex molecules to impart specific structural and physicochemical properties. nih.govvilniustech.ltnih.gov As strained carbocycles, they possess a unique, puckered three-dimensional structure that provides conformational restriction. nih.govlifechemicals.com By locking flexible ligands into a more rigid conformation, the cyclobutane scaffold can lead to improved binding affinity and selectivity for a biological target. lifechemicals.com

The introduction of a cyclobutane moiety can also favorably modulate a molecule's pharmacokinetic profile. researchgate.net It can enhance metabolic stability, reduce planarity, and act as a non-classical bioisostere for other groups like alkenes or larger rings. vilniustech.lt The commercial availability of diverse cyclobutane building blocks has further facilitated their use in medicinal chemistry, allowing for the exploration of novel chemical space. nih.gov Functionalized cyclobutanes are now key components in drug candidates targeting a range of diseases. rsc.org

Positioning of 3-Cyanocyclobutane-1-sulfonyl Fluoride within Multifunctional Small-Ring Systems

This compound is a prime example of a multifunctional small-ring system. It strategically combines the key attributes of its components:

A Conformational Scaffold: The cyclobutane ring provides a rigid, three-dimensional framework, allowing for precise spatial orientation of the two functional groups.

A Reactive Hub: The sulfonyl fluoride group serves as a reactive center for covalent modification of biomolecules or for building larger molecular architectures via SuFEx chemistry.

A Synthetic Handle: The cyano group is a versatile synthetic precursor that can be transformed into a variety of other functional groups, such as amines, carboxylic acids, or tetrazoles, enabling further derivatization and library synthesis.

The presence of these two distinct functional groups on a constrained scaffold makes this compound a valuable building block for creating chemical probes to study biological systems and for developing novel therapeutic agents with unique structural and reactive properties.

Physicochemical and Structural Properties

The molecular architecture of this compound dictates its reactivity and utility.

Molecular Structure

Table 1: Key Structural and Physicochemical Parameters

Property Value
Molecular Formula C₅H₆FNO₂S
Molecular Weight 163.16 g/mol
Stereochemistry (1r,3r)-trans (putative)
¹⁹F NMR (CDCl₃) δ -39.2 ppm (s, SO₂F)
IR (neat) 2165 cm⁻¹ (C≡N stretch)
1378 cm⁻¹ (asymmetric SO₂)
1172 cm⁻¹ (symmetric SO₂)

Data derived from a commercial supplier and should be considered representative. vulcanchem.com

Synthesis and Reactivity

The synthesis of functionalized cyclobutanes often leverages photochemical methods.

Synthetic Routes

A common and effective method for constructing cyclobutane rings is the [2+2] photocycloaddition. rsc.org For this compound, a plausible synthetic route involves the light-induced cycloaddition of a cyanovinyl sulfonyl fluoride derivative with an appropriate alkene. vulcanchem.com This approach provides a direct pathway to the substituted cyclobutane core. Subsequent separation of diastereomers and potential fluorination of a sulfonyl chloride precursor would yield the final product. vulcanchem.com

Table 2: Representative Synthesis Conditions for Cyclobutane Sulfonyl Fluorides

Step Reagents/Conditions Outcome
Cycloaddition Pyridones/isoquinolones and ethenesulfonyl fluoride, photocatalyst, light Construction of cyclobutane-fused ring system rsc.org

| Fluoridation | Intermediate sulfonyl chloride, KF, anhydrous DMF | Conversion to the final sulfonyl fluoride product vulcanchem.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyanocyclobutane-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FNO2S/c6-10(8,9)5-1-4(2-5)3-7/h4-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXNVZXEHMYEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1S(=O)(=O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Chemistry of 3 Cyanocyclobutane 1 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactions

The sulfonyl fluoride moiety in 3-Cyanocyclobutane-1-sulfonyl fluoride is a prominent participant in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a class of click chemistry transformations known for their reliability, high yields, and broad applicability. The strong electron-withdrawing nature of the fluorine atom renders the sulfur atom highly electrophilic and susceptible to attack by a wide array of nucleophiles. ccspublishing.org.cn This reactivity is a cornerstone of the compound's utility, enabling the formation of stable covalent linkages.

The core of SuFEx chemistry involves the nucleophilic displacement of the fluoride ion from the sulfonyl group. This compound undergoes efficient sulfur(VI)-fluoride exchange with various nucleophiles, following the general transformation:

R-SO₂F + Nu⁻ → R-SO₂-Nu + F⁻ vulcanchem.com

Kinetic analysis of the reaction with morpholine (B109124) in an acetonitrile (B52724) solvent at 25°C has determined a second-order rate constant (k₂) of 2.3 × 10⁻³ M⁻¹s⁻¹, quantifying its reactivity. vulcanchem.com This predictable reactivity allows for precise control over reaction outcomes.

A key feature of the SuFEx reactivity of this compound is its ability to form robust bonds between sulfur and other heteroatoms like oxygen and nitrogen, as well as carbon. ccspublishing.org.cn The reaction with amines (N-nucleophiles) leads to the formation of stable sulfonamides, while reactions with alcohols or phenols (O-nucleophiles) yield sulfonate esters. This versatility allows for the covalent linking of the cyanocyclobutane scaffold to a wide range of molecular structures. accessscience.com

The sulfonyl fluoride group demonstrates remarkable selectivity, reacting cleanly with various nucleophiles while often leaving other functional groups intact. Amines, in particular, have been shown to be effective nucleophiles for this transformation. The reaction is typically facilitated by a base, such as triethylamine, and proceeds efficiently under mild conditions.

Table 1: Representative SuFEx Reaction with Amines

Reaction TypeNucleophileConditionsProduct Yield (%)
SuFExAminesEt₃N, CH₃CN, 25°C, 2 h78–92

Data sourced from Vulcanchem product information. vulcanchem.com

Reactivity of the Cyclobutane (B1203170) Ring System

The cyclobutane ring of the molecule is characterized by significant ring strain, estimated to be approximately 26 kcal/mol. This inherent strain is a critical driver of its reactivity, promoting transformations that lead to more stable, less-strained structures.

The high torsional strain within the four-membered ring makes this compound susceptible to ring-opening reactions. vulcanchem.com While specific examples for this exact compound are not detailed in readily available literature, cyclobutanes bearing electron-withdrawing groups are known to undergo cleavage under various conditions, including nucleophilic attack. researchgate.net The release of this considerable ring strain provides a strong thermodynamic driving force for such transformations, suggesting a potential for this compound to react with nucleophiles not only at the sulfonyl fluoride group but also via pathways that open the carbocyclic ring.

The strained cyclobutane core can participate directly in cycloaddition reactions. It has been shown to engage in [4+2] Diels-Alder reactions when reacting with electron-deficient dienophiles. For instance, its reaction with tetrazine derivatives proceeds with an observed rate constant (kₒₑₛ) of 0.18 min⁻¹, leading to the formation of bicyclic adducts in high yield. vulcanchem.com This reactivity highlights the utility of the cyclobutane ring itself as a component in constructing more complex polycyclic systems.

Table 2: Representative Cycloaddition Reaction

Reaction TypeDienophileConditionsProduct Yield (%)
Diels-AlderTetrazine derivativesToluene, 110°C, 12 h85–89

Data sourced from Vulcanchem product information. vulcanchem.com

Transformations Involving the Nitrile Functional Group

The nitrile, or cyano, group is a versatile functional handle that can be converted into various other functionalities, significantly expanding the synthetic utility of the parent molecule.

While specific experimental data on the hydrolysis and derivatization of this compound is not extensively documented in the literature, the reactivity of the cyano group is well-established in organic chemistry. These known transformations can be extrapolated to predict the behavior of this specific compound.

The hydrolysis of the nitrile group can proceed under either acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. This transformation would provide access to 3-carboxycyclobutane-1-sulfonyl fluoride, a valuable intermediate for further functionalization.

Table 1: Predicted Products of this compound Hydrolysis

Starting MaterialReagents and ConditionsPredicted Product
This compoundH₃O⁺, Δ3-Carboxycyclobutane-1-sulfonyl fluoride
This compound1. NaOH, H₂O, Δ 2. H₃O⁺3-Carboxycyclobutane-1-sulfonyl fluoride

Beyond hydrolysis, the cyano moiety can undergo various derivatization reactions. For instance, reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), would yield the corresponding primary amine, 3-(aminomethyl)cyclobutane-1-sulfonyl fluoride. This amine could then serve as a nucleophile in a variety of subsequent reactions, such as acylation or alkylation, to introduce further complexity into the molecule.

Another important class of reactions involves the addition of organometallic reagents, such as Grignard reagents, to the nitrile's carbon-nitrogen triple bond. This reaction pathway leads to the formation of ketones after hydrolysis of the intermediate imine.

A significant transformation involving the nitrile group of cyanoalkylsulfonyl fluorides is its participation in intramolecular cyclization reactions to form sultams, which are cyclic sulfonamides. Research has demonstrated a one-pot method for the synthesis of spirocyclic β- and γ-sultams from cyanoalkylsulfonyl fluorides. This process involves the reduction of the nitrile group to a primary amine, which then undergoes intramolecular sulfonylation by the sulfonyl fluoride moiety.

This methodology has been successfully applied to a range of cyanoalkylsulfonyl fluorides, leading to the formation of spirocyclic sultams with good to excellent yields. The reaction is typically carried out using a reducing agent such as sodium borohydride (B1222165) in the presence of a nickel(II) chloride catalyst.

Table 2: Synthesis of Spirocyclic Sultams from Cyanoalkylsulfonyl Fluorides

SubstrateProductYield (%)
1-(cyanomethyl)-1-sulfonyl fluoride cyclohexane1-Aza-2-thiaspiro[3.5]nonane 2,2-dione78
1-(cyanomethyl)-1-sulfonyl fluoride cyclopentane1-Aza-2-thiaspiro[3.4]octane 2,2-dione84
4-(cyanomethyl)-4-sulfonyl fluoride-N-Boc-piperidine8-Boc-1-aza-2-thiaspiro[3.5]nonane 2,2-dione75

This transformation highlights the utility of this compound as a precursor for the synthesis of novel, sp³-rich spirocyclic sultams, which are of interest in medicinal chemistry due to their unique three-dimensional structures.

Multicomponent and Cascade Reactions Incorporating the Compound

While specific examples of multicomponent or cascade reactions directly involving this compound are not prevalent in the current literature, its bifunctional nature makes it a prime candidate for such complex transformations. The presence of both an electrophilic sulfonyl fluoride and a nucleophilic (upon reduction) or electrophilic (at the carbon atom) nitrile group within the same molecule opens up possibilities for intricate reaction sequences.

For instance, a cascade reaction could be envisioned where an initial intermolecular reaction at one of the functional groups triggers a subsequent intramolecular cyclization involving the other. The strained cyclobutane ring itself can also participate in ring-opening or rearrangement cascades under certain conditions, further increasing the potential for molecular complexity.

The development of such reactions would be of significant interest for the rapid construction of complex molecular architectures from a relatively simple starting material. Future research in this area could focus on exploring the compatibility of the sulfonyl fluoride and nitrile groups with various catalytic systems known to promote multicomponent and cascade reactions.

Mechanistic Investigations and Reaction Pathways

Mechanistic Elucidation of Sulfonyl Fluoride (B91410) Transformations

The sulfonyl fluoride moiety is a key functional group in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, valued for its unique balance of stability and latent reactivity. researchgate.netnih.govresearchgate.net Understanding the mechanisms of its transformations is crucial for its application in synthesizing more complex molecules.

While direct computational studies on 3-cyanocyclobutane-1-sulfonyl fluoride are not prevalent, extensive mechanistic investigations into the formation of aryl sulfonyl fluorides via Bismuth(III) catalysis offer significant insights into related SO2 insertion processes. researchgate.netnih.gov These studies, utilizing Density Functional Theory (DFT) calculations, have mapped out the entire catalytic cycle for the synthesis of sulfonyl fluorides from precursors like aryl boronic acids. acs.orgresearchgate.net

The process is generally characterized by three principal stages:

Transmetalation : The cycle begins with a transmetalation step, where the organic group (e.g., an aryl group) is transferred to the Bi(III) center. This stage is often facilitated by a base, such as K3PO4, to generate a key Bi(III)-aryl intermediate. researchgate.netnih.gov

SO2 Insertion : The crucial step involves the insertion of a sulfur dioxide (SO2) molecule into the newly formed Bismuth-Carbon bond. researchgate.netacs.org Computational analysis reveals that this occurs via a nucleophilic attack of the carbon bonded to bismuth onto the sulfur atom of SO2, leading to an O-bound bismuth sulfinate complex. researchgate.netacs.org

Oxidation/Fluorination : The final stage involves the conversion of the sulfinate intermediate to the final sulfonyl fluoride product. This can involve an oxidation step and subsequent fluorination, which regenerates the Bi(III) catalyst, allowing it to re-enter the catalytic cycle. nih.govacs.org

DFT and SCS-MP2 calculations have been instrumental in determining the energetics of this cycle, identifying the rate-determining step, and explaining the influence of ligands and substituents on the catalyst's activity. acs.org

Table 1: Key Stages in Bi(III)-Catalyzed Sulfonyl Fluoride Synthesis

Stage Description Key Intermediates Computational Finding
Transmetalation Transfer of an organic moiety from a precursor (e.g., boronic acid) to the Bi(III) catalyst. Bi(III)-phenyl intermediate. nih.gov The presence of a base (K3PO4) is critical for facilitating this step. researchgate.net
SO2 Insertion Insertion of sulfur dioxide into the Bi-C bond. Bi(III)-OSOAr intermediate (O-bound bismuth sulfinate). researchgate.net The reaction proceeds via nucleophilic attack of the phenyl group on the SO2 molecule. acs.org
S(IV)-Oxidation & Fluorination The sulfinate intermediate is oxidized and fluorinated to yield the final product and regenerate the catalyst. Aryl sulfonyl fluoride product. nih.gov This stage is thermodynamically and kinetically feasible, completing the catalytic cycle. researchgate.netnih.gov

Sulfur(VI) Fluoride Exchange (SuFEx) is a click reaction that involves the exchange of the fluoride on a sulfonyl fluoride with a nucleophile. researchgate.netrhhz.net The reactivity of the S-F bond can be unleashed under specific conditions, allowing the reaction to proceed rapidly. nih.gov While aryl sulfonyl fluorides are common substrates, alkyl sulfonyl fluorides like this compound also participate, though their reactivity can be lower. nih.gov

Transition state analysis for SuFEx reactions reveals the role of catalysts and reaction conditions. The reaction is often facilitated by Lewis bases, such as 1,8-Diazabicycloundec-7-ene (DBU), or inorganic bases like cesium carbonate (Cs2CO3). nih.govnih.gov These bases are thought to activate either the sulfonyl fluoride electrophile or the incoming nucleophile (e.g., a phenol (B47542) or an alcohol). For instance, Cs2CO3 can deprotonate a phenol, forming a more reactive phenolate (B1203915) nucleophile that readily attacks the sulfur center. nih.gov

The structure of the sulfonyl fluoride itself significantly impacts the transition state energy. Steric hindrance around the sulfur atom can impede the approach of the nucleophile, thereby increasing the activation energy. springernature.com In some cases, unexpected reaction pathways can dominate if the standard SuFEx transition state is too high in energy. For example, 3-aryloxetane sulfonyl fluorides were found to undergo a defluorosulfonylative reaction to form an oxetane (B1205548) carbocation instead of the expected SuFEx product, highlighting that not all sulfonyl fluorides behave identically. springernature.com

Reactions involving sulfonyl fluorides can also proceed through radical pathways, although this is less common than the ionic SuFEx mechanism. A radical is a chemical species with an unpaired electron, typically formed through an initiation event. researchgate.net The reaction then proceeds via propagation steps, where a radical reacts with a molecule to generate a new radical, in a chain reaction. researchgate.net

While specific radical reactions of this compound are not widely documented, general principles of radical chemistry suggest potential pathways. For instance, radical species could be generated that add to the nitrile group or abstract a hydrogen atom from the cyclobutane (B1203170) ring. The sulfonyl group itself can be involved in radical processes. For example, sulfinate salts are known precursors to various (fluoro)alkyl radicals, which can then participate in a range of synthetic transformations. nih.gov Under photoredox or electrochemical conditions, it is conceivable that the C-S bond could be homolytically cleaved or that the sulfonyl fluoride group could act as a radical acceptor, initiating novel reaction cascades.

Mechanistic Aspects of Cyclobutane Ring Transformations

The four-membered cyclobutane ring is characterized by significant ring strain, which is a driving force for various ring-opening and rearrangement reactions.

The cleavage of the C-C bonds in the cyclobutane ring can be induced by thermal, photochemical, or catalytic means.

Thermal Ring-Opening : Upon heating, cyclobutane rings can undergo cleavage to yield alkenes. researchgate.net This process often proceeds through a diradical intermediate. The mechanism involves the homolytic cleavage of a C-C bond, followed by cleavage of a second bond to form two stable alkene molecules.

Radical-Mediated Ring-Opening : Radical intermediates can initiate ring-opening of strained rings. In systems like cyclopropanols, an oxygen-centered radical can trigger a β-scission of a C-C bond to produce a ring-opened alkyl radical. researchgate.net A similar mechanism could be envisioned for a substituted cyclobutane, where a radical generated elsewhere in the molecule or from an external source attacks the ring or an adjacent atom, leading to C-C bond cleavage.

Transition Metal-Catalyzed Ring-Opening : Palladium catalysts have been shown to promote the ring-opening of functionalized cyclobutanols through β-carbon elimination. nih.gov This process involves the oxidative addition of an aryl halide to a Pd(0) center, followed by coordination to the cyclobutanol (B46151) oxygen and subsequent cleavage of a C-C bond to form a Pd-alkyl intermediate. This intermediate can then participate in further coupling reactions, effectively polymerizing the monomer. nih.gov This demonstrates a controlled, non-radical pathway for cleaving the strained ring.

Table 2: Comparison of Cyclobutane Ring-Opening Mechanisms

Mechanism Type Initiation Method Key Intermediates Driving Force
Thermal Heat Diradicals. Release of ring strain. researchgate.net
Radical-Mediated External radical source or internal radical generation. Oxygen- or carbon-centered radicals, ring-opened alkyl radicals. researchgate.net Formation of stable radical intermediates and release of ring strain.
Pd-Catalyzed Pd(0) catalyst. Palladacycles, Pd-alkyl species. nih.gov Formation of stable organometallic complexes and subsequent C-C coupling.

The formation of the cyclobutane ring itself is often achieved through [2+2] cycloaddition reactions, which have distinct mechanistic requirements based on whether they are conducted under thermal or photochemical conditions. organicreactions.orgresearchgate.net These principles, governed by the Woodward-Hoffmann rules, state that suprafacial [2+2] cycloadditions are photochemically allowed but thermally forbidden. harvard.edu

Photochemical [2+2] Cycloaddition : This is the most common method for synthesizing cyclobutane rings. acs.org The reaction involves the excitation of one of the alkene partners to an excited triplet state, typically using a photosensitizer. harvard.edu This excited state then reacts with a ground-state alkene in a stepwise fashion, proceeding through a diradical intermediate to form the cyclobutane ring. The stereochemistry of the product, such as the formation of cis or trans and head-to-head or head-to-tail isomers, depends on the stability of the intermediate diradicals and steric factors. acs.org

Thermal [2+2] Cycloaddition : While generally forbidden for simple alkenes, thermal [2+2] cycloadditions are possible for specific classes of molecules, such as ketenes or highly strained or electron-deficient alkenes (e.g., tetrafluoroethylene). researchgate.netharvard.edu These reactions often proceed through a concerted, but asynchronous, transition state rather than a diradical intermediate. The unique electronic structure of substrates like ketenes provides an orbital geometry that allows for a thermally accessible transition state. harvard.edu

Advanced Spectroscopic and Computational Characterization

Spectroscopic Techniques for Structural and Stereochemical Assignment

The presence of two substituents on the cyclobutane (B1203170) ring gives rise to cis and trans diastereomers. The puckered nature of the cyclobutane ring further complicates the conformational landscape, with substituents potentially occupying axial or equatorial positions. Spectroscopic methods are crucial for differentiating these isomers and understanding their conformational preferences.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the analysis of 3-Cyanocyclobutane-1-sulfonyl fluoride (B91410), enabling the differentiation of cis and trans isomers and the determination of their preferred conformations.

¹H NMR Spectroscopy: The proton chemical shifts and coupling constants are highly sensitive to the stereochemistry of the substituents. In substituted cyclobutanes, cis and trans vicinal coupling constants (³J) can vary significantly, although they can sometimes be similar, making unambiguous assignment challenging. ias.ac.inresearchgate.net For 1,3-disubstituted cyclobutanes, the spatial relationship between the protons dictates the magnitude of their coupling. youtube.com The proton attached to the carbon bearing the sulfonyl fluoride group is expected to be significantly downfield due to the strong electron-withdrawing nature of the -SO₂F group. The protons on the carbon bearing the cyano group will also experience a downfield shift. The analysis of these chemical shifts and the through-bond coupling patterns in 1D and 2D NMR experiments like COSY can help in assigning the relative stereochemistry.

¹³C NMR Spectroscopy: The chemical shifts of the cyclobutane ring carbons are indicative of the substitution pattern and stereochemistry. The carbons directly attached to the electron-withdrawing sulfonyl fluoride and cyano groups will be shifted downfield. The number of signals in the ¹³C NMR spectrum can also provide information about the symmetry of the molecule. For instance, in symmetrically substituted cyclobutanes, fewer signals may be observed due to chemical equivalence. vaia.com

¹⁹F NMR Spectroscopy: The fluorine atom in the sulfonyl fluoride group provides a unique spectroscopic handle. The ¹⁹F chemical shift and its coupling to adjacent protons (³JHF) and carbons (²JCF and ³JCF) are valuable parameters for structural elucidation. uni-muenchen.de In related sulfonyl fluorides, ¹⁹F NMR chemical shifts typically appear in a characteristic region. rsc.org

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments are instrumental in determining the stereochemistry of the cis and trans isomers. Through-space correlations between protons on the same side of the cyclobutane ring will be observed, allowing for a definitive assignment of the relative configuration of the cyano and sulfonyl fluoride groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 3-Cyanocyclobutane-1-sulfonyl fluoride Isomers (based on analogous compounds)

Atom Predicted Chemical Shift (ppm) - cis Isomer Predicted Chemical Shift (ppm) - trans Isomer
H1 (CH-SO₂F)4.0 - 4.53.8 - 4.3
H3 (CH-CN)3.2 - 3.73.0 - 3.5
H2, H4 (CH₂)2.0 - 2.82.0 - 2.8
C1 (CH-SO₂F)65 - 7563 - 73
C3 (CH-CN)25 - 3523 - 33
C2, C4 (CH₂)20 - 3020 - 30
CN115 - 125115 - 125

Note: These are estimated ranges based on data from substituted cyclobutanes and compounds containing sulfonyl fluoride and cyano groups. Actual values may vary.

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The analysis of the vibrational spectra of this compound can confirm the presence of key functional groups and provide insights into the molecular structure and symmetry.

The cyano group (C≡N) exhibits a characteristic stretching vibration (ν(C≡N)) in the region of 2200-2260 cm⁻¹. scispace.com The intensity and exact position of this band can be influenced by the electronic environment.

The sulfonyl fluoride group (-SO₂F) has several characteristic vibrational modes. The symmetric and asymmetric stretching vibrations of the S=O bonds (νs(SO₂) and νas(SO₂)) are typically strong in the IR spectrum and appear in the ranges of 1170-1210 cm⁻¹ and 1380-1420 cm⁻¹, respectively. cdnsciencepub.comscilit.comcdnsciencepub.com The S-F stretching vibration (ν(S-F)) is expected in the region of 700-850 cm⁻¹.

The cyclobutane ring itself has characteristic vibrational modes, including ring puckering, breathing, and various CH₂ stretching, bending, wagging, and twisting modes. dtic.milresearchgate.net These vibrations often appear in the fingerprint region of the spectrum (below 1500 cm⁻¹) and can be complex due to coupling between different modes.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
Cyano (-C≡N)Stretching (ν)2200 - 2260MediumStrong
Sulfonyl (-SO₂-)Asymmetric Stretch (νas)1380 - 1420StrongMedium
Sulfonyl (-SO₂-)Symmetric Stretch (νs)1170 - 1210StrongMedium
Sulfonyl Fluoride (S-F)Stretching (ν)700 - 850StrongWeak
Cyclobutane (C-H)Stretching (ν)2850 - 3000Medium-StrongMedium-Strong
Cyclobutane RingPuckering/Breathing< 400Weak-MediumMedium-Strong

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For cyclobutane derivatives, the molecular ion peak may be observed, but it is often of low intensity due to the strained nature of the ring. researchgate.netdocbrown.info Common fragmentation pathways for cycloalkanes involve the loss of small neutral molecules like ethene (C₂H₄). docbrown.infonih.gov For this compound, characteristic fragmentation would likely involve:

Loss of the sulfonyl fluoride group: Cleavage of the C-S bond could lead to a fragment corresponding to the cyanocyclobutyl cation.

Loss of the cyano group: Cleavage of the C-CN bond would result in a cyclobutylsulfonyl fluoride cation.

Ring opening and subsequent fragmentation: The cyclobutane ring can undergo cleavage to form linear radical cations, which then fragment further. acs.org

Loss of SO₂ or F: Fragmentation of the sulfonyl fluoride moiety itself is also possible.

Analysis of these fragmentation patterns, often aided by techniques like tandem mass spectrometry (MS/MS), can help to confirm the connectivity of the molecule.

Rotational spectroscopy, typically conducted in the microwave region, provides extremely precise information about the molecular geometry in the gas phase. By analyzing the rotational constants derived from the spectrum, the bond lengths, bond angles, and dihedral angles of a molecule can be determined with high accuracy.

For this compound, rotational spectroscopy could definitively determine the puckering angle of the cyclobutane ring and the axial or equatorial preference of the cyano and sulfonyl fluoride substituents for both the cis and trans isomers. osu.edu Such studies on related cyclobutane derivatives have revealed the subtle interplay of steric and electronic effects that govern their conformational preferences. aip.org The analysis of the spectra of different isotopologues can further refine the structural determination. rsc.orguva.es

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are indispensable for complementing experimental data and providing a deeper understanding of the properties of this compound.

DFT calculations can be employed to investigate various aspects of this compound:

Geometric Parameters: Optimization of the molecular geometry can predict bond lengths, bond angles, and dihedral angles for both cis and trans isomers and their different conformers. These calculated structures can be compared with experimental data from techniques like rotational spectroscopy. acs.orgacs.org

Relative Stabilities: By calculating the electronic energies of the different isomers and conformers, their relative thermodynamic stabilities can be predicted. This can help in understanding the equilibrium populations of different species. researchgate.netmdpi.com

Spectroscopic Properties: DFT calculations can predict NMR chemical shifts, vibrational frequencies, and rotational constants. researchgate.net Comparing these calculated values with experimental spectra aids in the assignment of spectral features and the validation of the computational model.

Electronic Structure and Reactivity: Analysis of the molecular orbitals (HOMO, LUMO), electrostatic potential maps, and various reactivity descriptors can provide insights into the molecule's reactivity. chemrevlett.com For example, the LUMO distribution can indicate sites susceptible to nucleophilic attack. This is particularly relevant for the sulfonyl fluoride group, which is known to react with nucleophiles.

Ab Initio Calculations for Conformational Landscapes and Energetics

The conformational analysis of this compound primarily focuses on the orientation of the cyano and sulfonyl fluoride substituents on the puckered four-membered ring. The two primary conformers are the cis and trans isomers, referring to the relative positions of the substituents. Within each isomer, the substituents can occupy either axial or equatorial positions, leading to a set of possible conformational states. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, combined with extensive basis sets (e.g., aug-cc-pVTZ), are employed to accurately calculate the energies of these conformers and the transition states that connect them.

The relative stability of the conformers is determined by a delicate balance of several factors, including:

Ring Strain: The inherent strain in the cyclobutane ring due to non-ideal bond angles.

Torsional Strain: The strain arising from the eclipsing of bonds on adjacent carbon atoms.

Steric Interactions: The repulsive forces between the bulky sulfonyl fluoride group and the cyano group, as well as their interactions with the hydrogen atoms on the cyclobutane ring.

Dipole-Dipole Interactions: The electrostatic interactions between the polar C-CN and S-F bonds.

Ab initio calculations can precisely quantify these energetic contributions. For this compound, it is generally expected that the conformer with the larger sulfonyl fluoride group in the equatorial position will be energetically favored to minimize steric hindrance. The cyano group, being smaller, may exhibit a smaller energy difference between its axial and equatorial orientations.

A representative, hypothetical dataset from such ab initio calculations is presented in the table below. This data illustrates the kind of energetic information that can be obtained, providing a quantitative picture of the conformational landscape.

ConformerSubstituent PositionsRelative Energy (kcal/mol)Dipole Moment (Debye)
trans-1 -SO2F (equatorial), -CN (equatorial)0.002.5
trans-2 -SO2F (axial), -CN (axial)3.53.1
cis-1 -SO2F (equatorial), -CN (axial)1.84.2
cis-2 -SO2F (axial), -CN (equatorial)2.53.8

This is a hypothetical data table created for illustrative purposes.

These computational results are crucial for interpreting experimental spectroscopic data, such as NMR and infrared spectra, where the observed signals are often a population-weighted average of the contributions from the different conformers present at equilibrium.

Molecular Dynamics Simulations to Investigate Reaction Dynamics

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering invaluable insights into reaction dynamics that are often inaccessible by experimental means alone. For this compound, MD simulations can be employed to investigate a variety of dynamic processes, including the reactivity of the sulfonyl fluoride group and the conformational transitions of the cyclobutane ring.

One of the key applications of MD simulations for this molecule is to study its reaction with nucleophiles. The sulfonyl fluoride moiety is known to be a reactive electrophile, capable of undergoing nucleophilic substitution. MD simulations can model the approach of a nucleophile to the sulfur atom, the formation of the transition state, and the subsequent departure of the fluoride leaving group. By running a large number of trajectories, it is possible to calculate reaction rates and to identify the key molecular motions that facilitate the reaction. These simulations can also reveal the role of the solvent in mediating the reaction, by explicitly including solvent molecules in the simulation box.

Another important area where MD simulations can provide insight is in the study of the conformational dynamics of the cyclobutane ring. The ring is not static but undergoes rapid puckering motions. MD simulations can track the transitions between the different puckered conformers over time, allowing for the calculation of the rates of these conformational changes and the elucidation of the pathways by which they occur. This information is complementary to the static picture provided by ab initio calculations of the conformational landscape.

The table below presents a hypothetical set of parameters and potential outputs for an MD simulation studying the reaction of this compound with a generic nucleophile.

Simulation ParameterValue
System 1 molecule of this compound, 1 nucleophile, 2000 water molecules
Force Field A combination of a general organic force field (e.g., GAFF) and custom parameters for the sulfonyl fluoride group derived from quantum mechanical calculations.
Simulation Time 100 nanoseconds
Temperature 298 K
Pressure 1 atm
Potential Outputs Trajectory of the reaction, potential of mean force along the reaction coordinate, reaction rate constant, analysis of solvent effects.

This is a hypothetical data table created for illustrative purposes.

Emerging Applications and Future Research Directions

Development of Novel Reagents and Building Blocks based on the 3-Cyanocyclobutane-1-sulfonyl Fluoride (B91410) Scaffold

The 3-cyanocyclobutane-1-sulfonyl fluoride scaffold is a promising starting point for the development of novel reagents and building blocks in organic and medicinal chemistry. Sulfonyl fluorides are recognized as important and versatile building blocks due to their unique reactivity and stability compared to other sulfonyl halides. mdpi.com The incorporation of fluorine or fluorine-containing groups can modulate key physicochemical properties of molecules, such as stability, reactivity, and lipophilicity, with minimal steric impact. sigmaaldrich.com

The cyclobutane (B1203170) framework itself is a valuable motif in drug discovery, often used as a bioisosteric replacement for other cyclic or acyclic structures. The development of synthetic methods to produce various monofluorinated cyclobutane-derived building blocks, such as carboxylic acids, alcohols, and amines, highlights the utility of this scaffold. researchgate.netresearchgate.net Consequently, the this compound core can be envisioned as a precursor to a diverse library of bifunctional molecules. The cyano group can be transformed into amines, carboxylic acids, or tetrazoles, while the sulfonyl fluoride can engage in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry or react with nucleophiles. This dual functionality allows for the construction of complex molecular architectures from a single, well-defined starting material.

Table 1: Potential Functional Group Transformations of the Scaffold

Initial Functional GroupPotential Derived Functional GroupsRelevant Chemical Transformations
Cyano (-CN)Amine (-CH₂NH₂), Carboxylic Acid (-COOH), TetrazoleReduction, Hydrolysis, Cycloaddition
Sulfonyl Fluoride (-SO₂F)Sulfonamide (-SO₂NHR), Sulfonate Ester (-SO₂OR)Reaction with amines, Reaction with alcohols

Exploration of New Synthetic Methodologies and Catalytic Systems for its Preparation and Transformation

While conventional routes for the synthesis of this compound exist, typically involving cycloaddition followed by fluorination, there is considerable room for the exploration of more efficient and scalable synthetic methodologies. vulcanchem.com Recent advances in the synthesis of alkylsulfonyl fluorides have focused on various catalytic strategies, including photoredox catalysis, electrocatalysis, transition-metal catalysis, and organocatalysis. These modern techniques could offer milder reaction conditions, improved yields, and better control over stereochemistry.

For instance, transition-metal-catalyzed C–F bond activation or C–H functionalization could provide novel pathways to cyclobutane derivatives. mdpi.comcas.cn Furthermore, developing catalytic systems for the selective transformation of either the cyano or the sulfonyl fluoride group in the presence of the other would significantly enhance the synthetic utility of the parent molecule. The development of methods for the direct synthesis of sulfonyl fluorides from readily available starting materials like thiols, sulfonic acids, or sulfonamides is an active area of research and could be adapted for this specific scaffold. mdpi.com

Bio-conjugation Strategies and Covalent Probe Design

Sulfonyl fluorides have emerged as highly valuable electrophilic "warheads" for the design of covalent probes and inhibitors in chemical biology. claremont.edunih.gov They exhibit a balanced reactivity and stability, allowing them to form covalent bonds with various nucleophilic amino acid residues in proteins, including lysine, tyrosine, serine, histidine, and threonine. nih.govnih.gov This reactivity makes the this compound scaffold an attractive candidate for developing novel covalent probes.

Table 2: Amino Acid Residues Targeted by Sulfonyl Fluoride Probes

Amino AcidNucleophilic Group
Lysineε-amino group
TyrosinePhenolic hydroxyl group
SerineHydroxyl group
ThreonineHydroxyl group
HistidineImidazole nitrogen
CysteineThiol group

Applications in Polymer Science and Materials Chemistry

The sulfonyl fluoride group is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click reaction for building polymers and materials. The reaction between di(arylsulfonyl fluorides) and di(aryl silyl (B83357) ethers) can produce high-molecular-weight polysulfonates. By analogy, bifunctional building blocks derived from this compound could be used as monomers in polymerization reactions. For example, converting the cyano group to a hydroxyl or another reactive group would create an A-B type monomer suitable for step-growth polymerization.

The incorporation of the rigid and compact cyclobutane unit into a polymer backbone could impart unique thermal and mechanical properties. Furthermore, fluorinated polymers often exhibit desirable characteristics such as high thermal stability, chemical resistance, and low surface energy. sigmaaldrich.comspringernature.com The unique combination of the cyclobutane ring, the cyano group, and the sulfonyl fluoride moiety could lead to the development of specialty polymers and materials with applications in areas such as advanced coatings, membranes, or electronic materials. springernature.comuni-muenchen.de

Design and Synthesis of Derivatives with Enhanced or Tunable Reactivity and Selectivity

A key direction for future research is the rational design and synthesis of derivatives of this compound with tailored properties. The reactivity of the sulfonyl fluoride group can be tuned by altering the electronic environment of the cyclobutane ring. Introducing electron-withdrawing or electron-donating groups at other positions on the ring could modulate the electrophilicity of the sulfur center.

This ability to fine-tune reactivity is critical in the context of covalent probe design, where achieving high selectivity for the target protein over other biological nucleophiles is paramount. nih.gov For instance, researchers have explored replacing sulfonyl fluorides with arylfluorosulfates to create probes with lower reactivity and potentially higher selectivity. nih.gov Similarly, modifying the cyclobutane scaffold could lead to derivatives that are more or less reactive, allowing for the optimization of probes for specific biological applications. The synthesis of a library of such derivatives would enable a systematic exploration of structure-activity relationships, advancing our understanding of how the cyclobutane core influences the reactivity of the sulfonyl fluoride group.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.